4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
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Overview
Description
4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a heterocyclic compound that features a piperidine ring attached to an oxadiazole moiety, which is further substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves the formation of the oxadiazole ring followed by the attachment of the piperidine moiety. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. This is followed by a nucleophilic substitution reaction to introduce the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a variety of reduced heterocycles.
Scientific Research Applications
4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the piperidine ring can enhance binding affinity and specificity. These interactions can modulate biological pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl isocyanate: Similar in structure but with an isocyanate group instead of an oxadiazole ring.
2,6-bis(4-Methoxyphenyl)-1-methylpiperidin-4-one: Contains a piperidine ring and methoxyphenyl groups but lacks the oxadiazole moiety.
Uniqueness
4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is unique due to the presence of both the oxadiazole and piperidine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-19-13-4-2-12(3-5-13)15-17-14(20-18-15)10-11-6-8-16-9-7-11/h2-5,11,16H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHGGGBLTSDZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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